6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one
Description
Properties
IUPAC Name |
6-methyl-4-[1-(4-pyrrol-1-ylbenzoyl)pyrrolidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-15-12-19(13-20(24)26-15)27-18-8-11-23(14-18)21(25)16-4-6-17(7-5-16)22-9-2-3-10-22/h2-7,9-10,12-13,18H,8,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKHWJAFZWSXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one involves multiple steps, typically starting with the formation of the pyranone core. This can be achieved through a condensation reaction between a suitable aldehyde and a diketone under acidic conditions. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile. The final step involves the coupling of the pyrrole moiety to the benzoyl group, which can be accomplished using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and substitution reactions, as well as the development of more efficient catalysts for the cross-coupling step .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The pyrrole and pyrrolidine rings can be oxidized under strong oxidizing conditions, leading to the formation of corresponding N-oxides.
Reduction: The carbonyl group in the pyranone core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of pyrrole and pyrrolidine.
Reduction: Alcohol derivatives of the pyranone core.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrrolidine and pyrrole rings may contribute to binding affinity and specificity, while the pyranone core may play a role in the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to the pyran-2-one family, which is well-documented for diverse biological activities. Below is a comparative analysis with structurally related heterocycles:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Reactivity and Synthesis: The target compound’s pyrrolidine-benzoyl-pyrrole side chain contrasts with simpler substituents in ’s pyran-2-one derivatives (e.g., 4-hydroxy or benzoylallyl groups). While 4-hydroxy-6-methylpyran-2-one (Compound 6) undergoes base-dependent cyclization to form fused pyrano-pyranes, the target molecule’s bulky side chain may hinder similar ring-closure reactions .
Pharmacological Implications :
- Compared to 6-(4-methylpiperazin-1-yl)-1H-indole (), which has a basic piperazine group for improved bioavailability, the target compound’s pyrrolidine and benzoyl-pyrrole substituents may prioritize target binding over solubility.
- The chloroisoxazolopyridine () highlights how halogenation can modulate bioactivity; however, the target compound lacks electrophilic sites for similar derivatization.
Spectroscopic and Mechanistic Insights :
- IR and NMR data for analogous pyran-2-ones () suggest that the target compound’s carbonyl (C=O) and aromatic protons would exhibit distinct shifts, reflecting conjugation with the benzoyl-pyrrole system .
Biological Activity
6-Methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a pyran ring, pyrrolidine moiety, and a benzoyl group substituted with a pyrrole. This unique arrangement contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thiazole derivatives have shown promising anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. A structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines such as A431 and HT29, with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 13 | A431 | <10 | Apoptosis induction |
| Compound 22 | HT29 | <5 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives have been investigated for their antibacterial properties, showing effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL . The presence of electron-donating groups in the structure enhances this activity.
Anticonvulsant Activity
In a study evaluating anticonvulsant properties, related pyrrolidine derivatives demonstrated significant protective effects in seizure models. The SAR indicated that specific substitutions at the 4-position of the pyrrolidine ring were crucial for enhancing anticonvulsant efficacy .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Modulation : It can interfere with cell cycle progression, particularly in cancer cells, thereby inhibiting proliferation.
- Antimicrobial Action : The structural components interact with bacterial cell walls or metabolic pathways, leading to bactericidal effects.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of pyrrolidine derivatives against various cancer cell lines. The results indicated that certain modifications led to enhanced antiproliferative effects, particularly in cells resistant to conventional therapies.
Study 2: Anticonvulsant Properties
In another investigation focused on anticonvulsant activity, researchers synthesized multiple derivatives and tested them in animal models. The most active compounds provided complete protection against seizures induced by pentylenetetrazol (PTZ), indicating significant potential for treating epilepsy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
